molecular formula C3HBrF4 B1272975 2-Bromo-1,3,3,3-tetrafluoropropene CAS No. 396716-43-1

2-Bromo-1,3,3,3-tetrafluoropropene

Cat. No.: B1272975
CAS No.: 396716-43-1
M. Wt: 192.94 g/mol
InChI Key: GJAJMLHFWTWPES-UHFFFAOYSA-N
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Description

2-Bromo-1,3,3,3-tetrafluoropropene is an organofluorine compound with the molecular formula C₃HBrF₄. It is a colorless liquid with a boiling point of approximately 82.2°C at standard atmospheric pressure . This compound is notable for its applications in various industrial and scientific fields, particularly due to its unique chemical properties.

Mechanism of Action

Target of Action

2-Bromo-1,3,3,3-tetrafluoroprop-1-ene, also known as 2-Bromo-1,3,3,3-tetrafluoropropene, is a synthetic compound with a variety of applications. It has been used as a flame retardant and a lubricant additive , suggesting that its targets may be related to these applications.

Action Environment

The action of 2-Bromo-1,3,3,3-tetrafluoroprop-1-ene can be influenced by various environmental factors. For instance, its effectiveness as a flame retardant may be affected by the presence of other compounds, temperature, and pressure . As a lubricant additive, its action may be influenced by the properties of the other compounds present, as well as physical conditions such as temperature and pressure

Biochemical Analysis

Biochemical Properties

2-Bromo-1,3,3,3-tetrafluoropropene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further react with cellular macromolecules, potentially leading to toxic effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression and cellular metabolism . Additionally, it can cause oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective biochemical reactions . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to chronic effects on cellular function, such as persistent oxidative stress and prolonged activation of stress response pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxic effects. For example, high doses of this compound have been associated with liver toxicity, characterized by elevated liver enzymes and histopathological changes in liver tissue . Additionally, threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects occur .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules . The compound can also affect metabolic flux and metabolite levels by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, it can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, which can affect its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification . This localization can influence the compound’s effects on cellular function and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,3,3,3-tetrafluoropropene can be synthesized through the reaction of 3,3,3-tetrafluoropropene with hydrogen bromide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the gas-phase method is often employed for the synthesis of this compound. This method involves the reaction of 3,3,3-tetrafluoropropene with bromine gas in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3,3,3-tetrafluoropropene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, the reaction with hydroxide ions can produce 2-hydroxy-1,3,3,3-tetrafluoropropene, while the reaction with amines can yield various fluorinated amines .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3,3,3-trifluoropropene: This compound is similar in structure but has one less fluorine atom.

    1-Bromo-2,3,3,3-tetrafluoropropene: Another similar compound with a different bromine position.

Uniqueness

2-Bromo-1,3,3,3-tetrafluoropropene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability under various conditions .

Properties

IUPAC Name

2-bromo-1,3,3,3-tetrafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrF4/c4-2(1-5)3(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAJMLHFWTWPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381175
Record name 2-Bromo-1,3,3,3-tetrafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396716-43-1
Record name 2-Bromo-1,3,3,3-tetrafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1,3,3,3-tetrafluoroprop-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1,3,3,3-tetrafluoropropene
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Reactant of Route 4
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